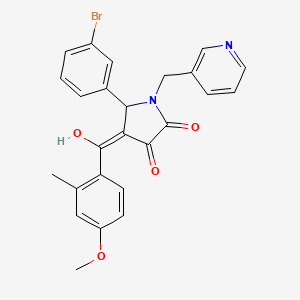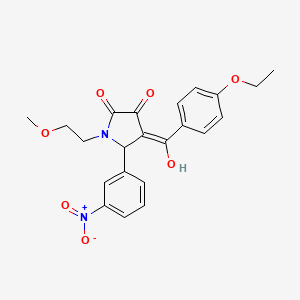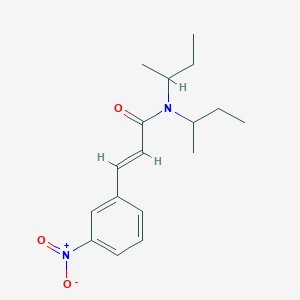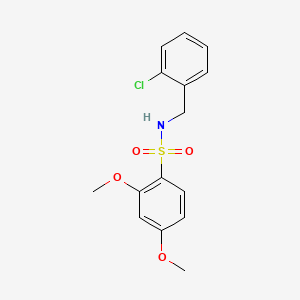![molecular formula C12H12N4O2S2 B5427978 2,2'-[2,3-quinoxalinediylbis(thio)]diacetamide](/img/structure/B5427978.png)
2,2'-[2,3-quinoxalinediylbis(thio)]diacetamide
Vue d'ensemble
Description
2,2'-[2,3-quinoxalinediylbis(thio)]diacetamide, also known as Qxamide, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. Qxamide belongs to the family of quinoxaline derivatives, which have been studied for their diverse biological activities, including antitumor, antibacterial, antiviral, and anti-inflammatory effects.
Mécanisme D'action
The mechanism of action of 2,2'-[2,3-quinoxalinediylbis(thio)]diacetamide is complex and varies depending on the biological target. In cancer research, this compound inhibits the activity of protein kinase CK2, which is overexpressed in many cancers and promotes cell survival and proliferation. By inhibiting CK2, this compound induces apoptosis in cancer cells and inhibits tumor growth. In bacterial research, this compound inhibits bacterial growth by interfering with cell wall synthesis and disrupting membrane integrity. In viral research, this compound inhibits HCV replication by interfering with viral RNA replication. Inflammatory research has shown that this compound inhibits the production of pro-inflammatory cytokines by inhibiting the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of many inflammatory genes.
Biochemical and physiological effects:
This compound has been shown to have diverse biochemical and physiological effects in various biological systems. In cancer research, this compound induces apoptosis in cancer cells and inhibits tumor growth. In bacterial research, this compound inhibits bacterial growth and promotes bacterial cell death. In viral research, this compound inhibits viral replication and reduces virus-induced inflammation. In inflammatory research, this compound inhibits the production of pro-inflammatory cytokines and reduces inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
2,2'-[2,3-quinoxalinediylbis(thio)]diacetamide has several advantages for lab experiments, including its synthetic accessibility, high purity, and diverse biological activities. This compound can be synthesized in large quantities and its purity can be easily analyzed by various methods. This compound has shown promising results in various biological systems, making it a versatile compound for scientific research. However, this compound also has some limitations for lab experiments, including its potential toxicity and limited solubility in aqueous solutions. Further studies are needed to determine the optimal concentration and conditions for this compound experiments.
Orientations Futures
There are several future directions for 2,2'-[2,3-quinoxalinediylbis(thio)]diacetamide research, including its potential therapeutic applications in cancer, bacterial, viral, and inflammatory diseases. This compound can be further optimized for its biological activity and toxicity by modifying its chemical structure. This compound can also be used as a lead compound for drug discovery and development. Further studies are needed to elucidate the precise mechanism of action of this compound in various biological systems and to explore its potential synergistic effects with other compounds. Overall, this compound is a promising compound for scientific research and has the potential to contribute to the development of novel therapies for various diseases.
Méthodes De Synthèse
2,2'-[2,3-quinoxalinediylbis(thio)]diacetamide can be synthesized by reacting 2,3-dichloroquinoxaline with thioacetamide in the presence of a base such as sodium hydroxide. The reaction yields this compound as a white crystalline powder with a melting point of 214-216°C. The purity of this compound can be analyzed by various methods, including thin-layer chromatography, high-performance liquid chromatography, and nuclear magnetic resonance spectroscopy.
Applications De Recherche Scientifique
2,2'-[2,3-quinoxalinediylbis(thio)]diacetamide has been studied for its potential therapeutic properties in various scientific research fields. In cancer research, this compound has shown promising results as an inhibitor of protein kinase CK2, which is involved in cell proliferation and survival. This compound has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth in animal models. In bacterial research, this compound has been studied as a potential antibiotic agent against multidrug-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). In viral research, this compound has been studied as an inhibitor of hepatitis C virus (HCV) replication. Inflammatory research has also shown that this compound has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
2-[3-(2-amino-2-oxoethyl)sulfanylquinoxalin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O2S2/c13-9(17)5-19-11-12(20-6-10(14)18)16-8-4-2-1-3-7(8)15-11/h1-4H,5-6H2,(H2,13,17)(H2,14,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJIUCYWOTJRKIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)SCC(=O)N)SCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801327782 | |
| Record name | 2-[3-(2-amino-2-oxoethyl)sulfanylquinoxalin-2-yl]sulfanylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801327782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
6.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24803465 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
104819-00-3 | |
| Record name | 2-[3-(2-amino-2-oxoethyl)sulfanylquinoxalin-2-yl]sulfanylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801327782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}-N-(2-phenylethyl)acetamide](/img/structure/B5427901.png)



![N-[1-(4-biphenylyl)ethyl]cyclopropanecarboxamide](/img/structure/B5427943.png)
![3-(benzylthio)-6-(2,4-dimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5427948.png)

![N-{[1-(2-fluorophenyl)cyclopentyl]methyl}methanesulfonamide](/img/structure/B5427953.png)
![4-(2-methoxyphenoxy)-1-[4-(methylamino)-2-pyrimidinyl]-4-piperidinecarboxylic acid](/img/structure/B5427965.png)

![N-[2-(4-morpholinyl)ethyl]-3-phenyl-2-propen-1-amine dihydrochloride](/img/structure/B5427990.png)

![1-[2-(4-fluorophenyl)ethyl]-5-oxo-N-(pyridin-2-ylmethyl)pyrrolidine-3-carboxamide](/img/structure/B5428000.png)
![methyl 4-(4-methyl-1-piperazinyl)-3-{[(pentanoylamino)carbonothioyl]amino}benzoate hydrochloride](/img/structure/B5428007.png)